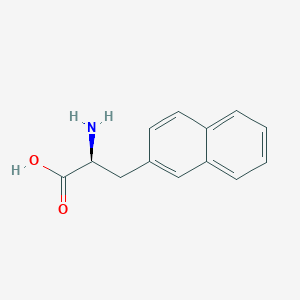

3-(2-Naphthyl)-L-alanine

描述

3-naphthalen-2-yl-L-alanine is a 3-naphthalen-2-ylalanine that has L-confliguration. It is an enantiomer of a 3-naphthalen-2-yl-D-alanine.

作用机制

Target of Action

3-(2-Naphthyl)-L-alanine is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6 . It has been used in the treatments of central precocious puberty and endometriosis . The primary targets of this compound are the pituitary gonadotropins, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) .

Mode of Action

The mode of action of this compound involves its interaction with the pituitary gonadotropins. At the onset of administration, it stimulates the release of LH and FSH, resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the regulation of gonadal steroids. The compound’s action leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Pharmacokinetics

It is known that after the therapy is discontinued, pituitary and ovarian function normalize and estradiol serum concentrations increase to pretreatment levels .

Result of Action

The result of the action of this compound is the modulation of gonadal steroid levels. This leads to changes in the physiological functions that depend on these steroids. For instance, in the treatment of central precocious puberty and endometriosis, the compound’s action helps manage the symptoms of these conditions .

生化分析

Biochemical Properties

3-(2-Naphthyl)-L-alanine interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the pharmacological properties of melanocortin peptides . The nature of these interactions is complex and often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to cause no cytotoxic effect and the inhibition of peripheral-blood mononuclear cells proliferation .

Molecular Mechanism

The mechanism of action of this compound at the molecular level is multifaceted. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to participate in the antagonism of MC3R and MC4R .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters or binding proteins. Its localization or accumulation can be affected by these interactions .

Subcellular Localization

It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

3-(2-Naphthyl)-L-alanine, also known as Nal, is a non-natural amino acid that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry and biochemistry. This compound features a naphthyl group attached to the beta carbon of L-alanine, which significantly influences its interactions with biological molecules.

The chemical formula for this compound is with a CAS number of 65365-16-4. Its structure allows for unique interactions with proteins and enzymes, enhancing its potential as a tool in biochemical research.

1. Enzyme Inhibition and Protein Interactions

This compound has been utilized as a substrate and inhibitor in enzyme kinetics studies. Its naphthyl moiety enhances binding to hydrophobic sites on proteins, which may modulate enzymatic activities. For instance, it has been shown to interact with proteases and synthases, providing insights into enzyme functionality and leading to the discovery of potential inhibitors for drug development .

2. Antiviral Activity

Research indicates that this compound plays a crucial role in the anti-HIV activity of certain peptides. For example, it is integral to the function of the peptide T140, which inhibits HIV-1 infection by binding to the CXCR4 receptor. Substituting Nal with other aromatic amino acids diminished the peptide's efficacy, underscoring its importance in maintaining antiviral activity .

3. Antiproliferative Effects

In vitro studies have demonstrated that compounds incorporating this compound exhibit significant antiproliferative effects against various cancer cell lines. Notably, derivatives of this compound have shown IC50 values in the nanomolar range against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potent cytotoxicity comparable to established chemotherapeutic agents .

Case Study 1: Interaction with Lectins

A study explored the binding affinity of biotinyl-L-3-(2-naphthyl)-alanine derivatives with lectins such as Concanavalin A (ConA). The results indicated that the naphthyl alanine moiety could effectively mimic asparagine residues in glycoproteins, facilitating stronger interactions with lectins compared to other derivatives . This finding highlights the potential for using this compound in designing glycoprotein analogs for therapeutic applications.

Case Study 2: Host-Guest Chemistry

Research on host-guest complexation involving cucurbituril and enantiomers of 3-(2-naphthyl)-alanine revealed stable complexes that could be utilized in drug delivery systems. These complexes demonstrated significant stability both in aqueous solutions and solid states, suggesting their potential for developing novel therapeutic agents .

Applications in Research

The unique properties of this compound make it valuable in various research domains:

- Chiral Synthesis : As a chiral building block, it facilitates the production of enantiomerically pure compounds essential for pharmaceuticals .

- Biochemical Probing : It serves as a tool for studying protein-protein interactions, aiding in understanding cellular processes and developing peptide-based inhibitors .

- Catalysis : Copper(II) complexes of this amino acid have been explored as effective catalysts in enantioselective reactions, showcasing its utility beyond biological applications.

科学研究应用

Organic Synthesis

3-(2-Naphthyl)-L-alanine is utilized as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .

Protein Engineering and Genetic Code Expansion

One of the most significant applications of this compound is its incorporation into proteins through genetic code expansion techniques. Researchers have successfully developed orthogonal aminoacyl-tRNA synthetases that specifically recognize this unnatural amino acid, allowing for its site-specific incorporation into proteins in Escherichia coli and other organisms . This capability enhances the study of protein structure and function by enabling the introduction of novel functionalities.

Case Study: Incorporation into Dihydrofolate Reductase

In a notable study, an engineered E. coli strain was used to incorporate this compound into mouse dihydrofolate reductase (DHFR). The incorporation was confirmed through mass spectrometry, demonstrating high fidelity (over 99.8%) in incorporating this amino acid at specific sites within the protein . This research underscores the potential for using this compound to probe protein dynamics and interactions.

Antiviral Properties

Research has indicated that peptides containing this compound exhibit anti-HIV activity. For example, a peptide known as T140, which includes this amino acid at a critical position, showed significant inhibitory effects against HIV-1 by binding to the CXCR4 receptor . This highlights the potential of this compound in developing antiviral therapeutics.

Dyestuff and Agrochemicals

Beyond its applications in biochemistry and pharmaceuticals, this compound is also employed in the formulation of dyestuffs and agrochemicals. Its chemical properties facilitate its use as a raw material in producing various dyes and agricultural chemicals, contributing to advancements in these industries .

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex organic compounds | Used in pharmaceuticals and agrochemicals |

| Protein Engineering | Site-specific incorporation into proteins via engineered tRNA synthetases | Incorporated into mouse dihydrofolate reductase |

| Pharmaceutical Research | Potential anti-HIV properties when included in peptide structures | Peptide T140 with anti-HIV activity |

| Dyestuff Production | Utilized as a raw material for producing dyes | Various applications in dye manufacturing |

化学反应分析

Key Reactions:

- Peptide Bond Formation :

| Reaction | Conditions | Yield | Application |

|---|---|---|---|

| Fmoc-SPPS | DIC/Oxyma Pure, DMF, 25°C, 2 hr | 92% | FC131 analogs |

| Boc-SPPS | HBTU/HOBt, DIEA, DCM/DMF (1:1) | 85% | Anti-HIV peptides |

Enzymatic Incorporation in Protein Engineering

The amino acid is site-specifically incorporated into proteins using engineered tRNA-synthetase systems, enabling novel bioconjugation and functional studies .

Key Findings:

- Orthogonal tRNA/aaRS System :

| Protein | Incorporation Site | Fidelity | Method |

|---|---|---|---|

| Mouse DHFR | Tyr163→TAG | >99.8% | SS12-TyrRS/mutRNACUA Tyr |

Reaction Pathway:

- Substrate : D,L-3-(2-Naphthyl)-alanine (racemic mixture).

- Enzyme : Thermostable transaminase from Thermococcus profundus.

- Resolution : Kinetic resolution yields L-enantiomer with >98% enantiomeric excess (ee) .

| Parameter | Value |

|---|---|

| Temperature Optimum | 70°C |

| pH Optimum | 8.5 |

| ee | >98% |

Acylation and Protection Reactions

The amino group undergoes standard protection/deprotection reactions for peptide elongation:

- Protection :

- Deprotection :

Stability and Reactivity Under Various Conditions

- Thermal Stability : Decomposes at 240°C (melting point) .

- Solubility :

- pH Sensitivity : Stable in acidic conditions (pH 2–6) but degrades in strong bases (pH >10) .

Functionalization of the Naphthyl Group

The aromatic side chain participates in:

属性

IUPAC Name |

(2S)-2-amino-3-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZXHKDZASGCLU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20973984 | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58438-03-2 | |

| Record name | 2-Naphthylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58438-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058438032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Naphthalen-2-ylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20973984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W425Q6KV9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。